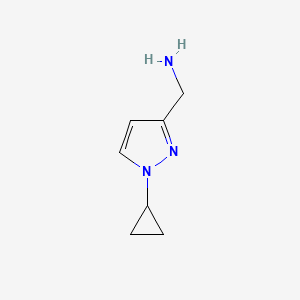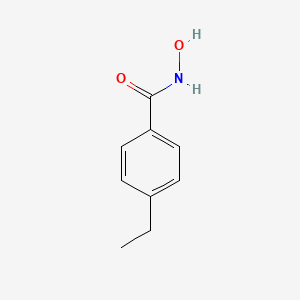
4-Ethyl-N-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-N-hydroxybenzamide is an organic compound that belongs to the class of hydroxybenzamides It is characterized by the presence of an ethyl group attached to the nitrogen atom and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with ethylamine. The process begins with the conversion of 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride using thionyl chloride or oxalyl chloride . The resulting 4-hydroxybenzoyl chloride is then reacted with ethylamine in the presence of a base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-Ethyl-N-hydroxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-N-hydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its thrombin-inhibitory activity is attributed to its ability to bind to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzamide: Lacks the ethyl group, making it less lipophilic.
N-Ethylbenzamide: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.
Salicylamide: Contains a hydroxyl group ortho to the amide, which affects its reactivity and solubility.
Uniqueness
4-Ethyl-N-hydroxybenzamide is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct physicochemical properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to its analogs .
Properties
CAS No. |
87828-95-3 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-ethyl-N-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-7-3-5-8(6-4-7)9(11)10-12/h3-6,12H,2H2,1H3,(H,10,11) |
InChI Key |
IEGRWWUXMCFTHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


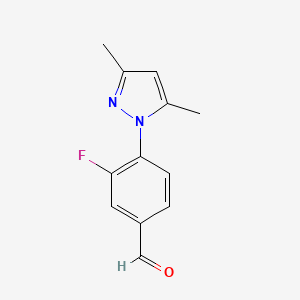
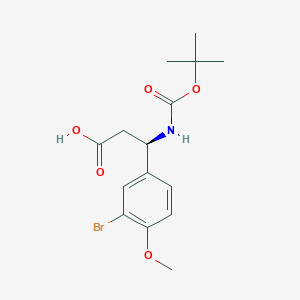
![2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine](/img/structure/B13488028.png)

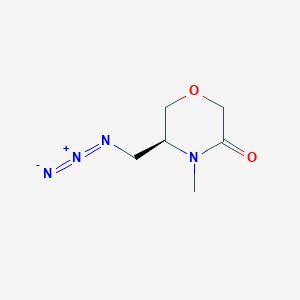
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,4-thiadiazol-5-yl)propanoic acid](/img/structure/B13488035.png)
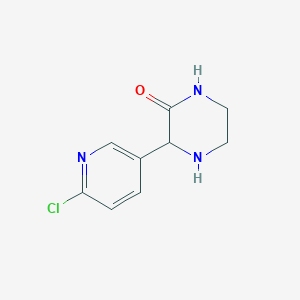
![N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine](/img/structure/B13488042.png)
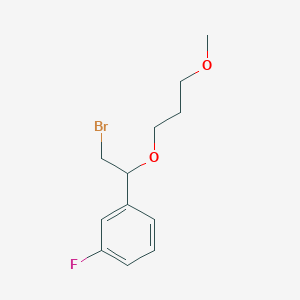
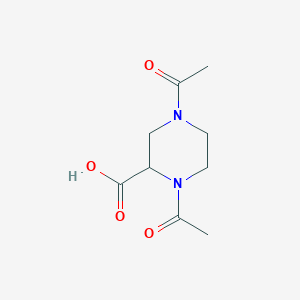
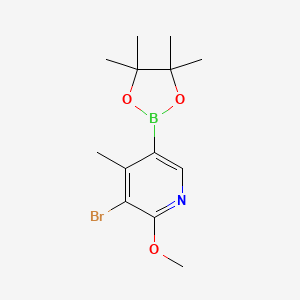
![8-Azaspiro[4.5]decane-1-carbaldehyde](/img/structure/B13488087.png)
![3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13488088.png)
